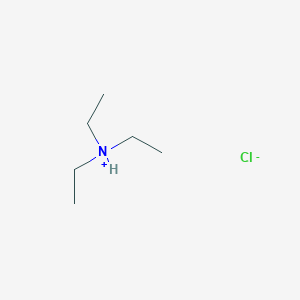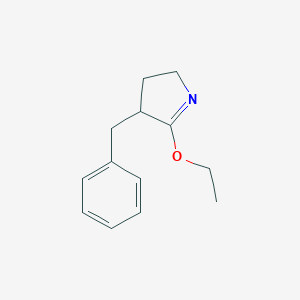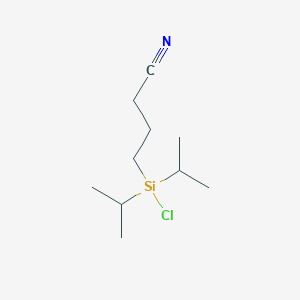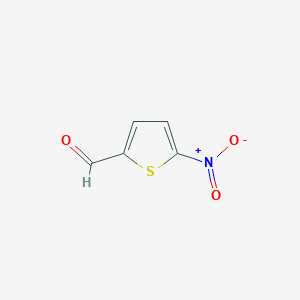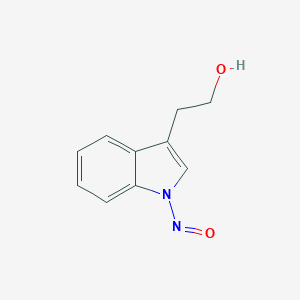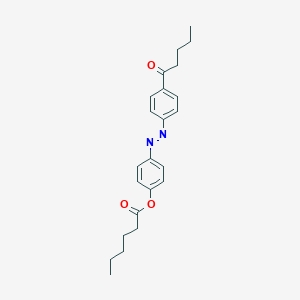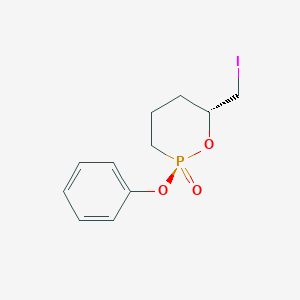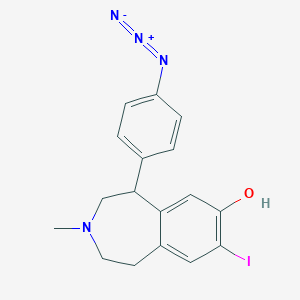
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBZM-AZ, and it belongs to the class of benzazepines.
Mécanisme D'action
The mechanism of action of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves its binding to dopamine D2 receptors in the brain. This binding leads to the inhibition of dopamine signaling, which is responsible for the symptoms of Parkinson's disease and schizophrenia.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine are related to its binding to dopamine D2 receptors. This binding leads to the inhibition of dopamine signaling, which results in a reduction in the symptoms of Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine in lab experiments include its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
For research on 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine include investigating its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves a series of chemical reactions. The starting material is 7-Iodo-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which is then treated with sodium azide to obtain 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine.
Applications De Recherche Scientifique
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, behavior, and movement. This compound has been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and other psychiatric disorders.
Propriétés
Numéro CAS |
116234-50-5 |
|---|---|
Nom du produit |
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |
Formule moléculaire |
C17H17IN4O |
Poids moléculaire |
420.25 g/mol |
Nom IUPAC |
5-(4-azidophenyl)-8-iodo-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H17IN4O/c1-22-7-6-12-8-16(18)17(23)9-14(12)15(10-22)11-2-4-13(5-3-11)20-21-19/h2-5,8-9,15,23H,6-7,10H2,1H3 |
Clé InChI |
LMFAFFIRCNUJJO-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I |
Synonymes |
7-iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-benzazepine 7-iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine I(125)-MAB IMAB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



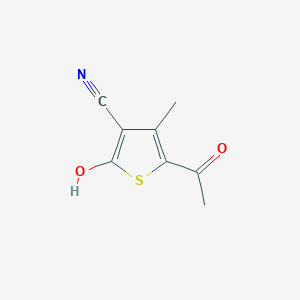
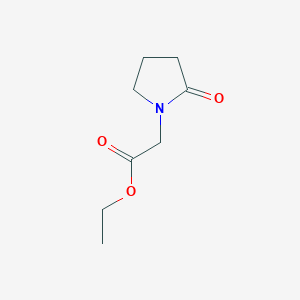
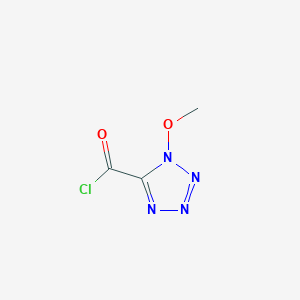

![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
